BenchChemオンラインストアへようこそ!

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Chemical probe selectivity SAR linker scan Binding pocket compatibility

This O-linked 5-(4-fluorophenoxy) derivative is the key matched-pair control to the S-linked thioether analog MLS000546869. It enables direct O/S linker comparison in assays like XBP1 and Integrin α4, and serves as a pharmacophoric probe for EGFR (L858R/T790M) based on its 3-phenyl/6-CF3 core. Procure ≥95% purity with HPLC certificate; confirm storage at -20°C and shipping on blue ice to preserve ether stability in structure-activity relationship studies.

Molecular Formula C16H9F4N3O
Molecular Weight 335.262
CAS No. 672950-87-7
Cat. No. B2663432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
CAS672950-87-7
Molecular FormulaC16H9F4N3O
Molecular Weight335.262
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=C(C=C3)F
InChIInChI=1S/C16H9F4N3O/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H
InChIKeyZCXCSWSVWOMVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 672950-87-7) – Chemical Identity and Baseline Procurement Profile


5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 672950-87-7; molecular formula C16H9F4N3O; molecular weight 335.25 g/mol) is a synthetic 1,2,4-triazine derivative classified within the diarylether chemical family [1]. The compound bears a 4-fluorophenoxy substituent at the 5-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 6-position of the asymmetric triazine core [1]. It is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000546479 and is commercially available as a research-grade fine chemical (typical purity ≥95%) through Biosynth/CymitQuimica .

Why 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine Cannot Be Replaced by Unqualified Triazine Analogs


The 5-position substituent identity on the 1,2,4-triazine scaffold defines both the chemical reactivity and the biological recognition profile of this compound class. The target compound employs a 4-fluorophenoxy ether linkage at the 5-position, in contrast to the 4-chlorophenyl thioether linker found in the structurally closest publicly profiled analog (MLS000546869; CAS 383148-38-7) [1]. The O→S substitution alters hydrogen-bond acceptor capacity, conformational flexibility (C–O–C vs. C–S–C bond angles), and metabolic stability, while the F→Cl substitution on the terminal phenyl ring modulates lipophilicity and electronic effects [2]. These differences preclude direct functional interchangeability in biochemical assays where the 5-substituent engages a defined binding pocket or in chemical synthesis where the leaving-group character of the 5-position dictates downstream derivatization pathways.

Quantitative Differentiation Evidence for 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 672950-87-7)


5-Position Linker Identity: 4-Fluorophenoxy Ether (Target) vs. 4-Chlorophenyl Thioether (Closest Analog) – Physicochemical and Binding Liability Profiling

The target compound features an oxygen-based diarylether linkage (C–O–C) at the 5-position, directly contrasting with the sulfur-based thioether linkage (C–S–C) in the closest structurally characterized analog, 4-chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide (MLS000546869; CAS 383148-38-7). The 5-substituent in the triazine scaffold occupies the position most frequently involved in target protein interaction in this chemotype; the O vs. S heteroatom difference therefore carries a direct binding consequence rather than merely altering bulk physicochemical properties. Ether oxygens can act as stronger hydrogen-bond acceptors than thioether sulfurs, potentially altering target engagement profiles. In the MLSMR screening panel, the thioether analog MLS000546869 showed an IC50 of 860 nM against X-box-binding protein 1 (Human) [1] and an EC50 of 730 nM against Integrin alpha-4 (Human) [1]. No corresponding activity data for the ether-linked target compound is publicly available in the same assays, preventing a direct potency comparison [2]. The qualitative distinction of the linker atom is therefore the primary procurement-relevant differentiator: researchers requiring an oxygen-linked 5-substituent for hydrogen-bonding or metabolic stability reasons must select the target compound; the thioether analog cannot serve as a substitute.

Chemical probe selectivity SAR linker scan Binding pocket compatibility

6-Trifluoromethyl Group as Metabolic Stability and Potency Modulator Relative to Non-Fluorinated 1,2,4-Triazine Scaffolds

The 6-CF3 substituent on the 1,2,4-triazine ring of the target compound differentiates it from non-fluorinated or mono-fluorinated triazine scaffolds. A 2023 study published in Acta Chimica Sinica demonstrated that 6-CF3-1,2,4-triazine derivatives designed as tyrosine kinase inhibitors showed measurable activity in promoting apoptosis protein Caspase 9, with a hit compound (4a) identified from the series [1]. The trifluoromethyl group enhances lipophilicity (the target compound has a predicted logP of 4.38–4.76 [2]) and metabolic stability through the strong C–F bond, a property exploited in FDA-approved CF3-containing kinase inhibitors such as Nilotinib, Ponatinib, and Regorafenib [1]. While 4a from the Acta Chimica Sinica study is a 3-ester-substituted derivative and not identical to the target compound, the shared 6-CF3-1,2,4-triazine core provides class-level evidence that the CF3 group is pharmacologically relevant. For procurement purposes, a user seeking to preserve this metabolic stability and lipophilicity profile should select the target compound over 6-H or 6-alkyl 1,2,4-triazine analogs, which would have substantially lower logP and potentially different metabolic clearance rates.

Metabolic stability CF3 effect Tyrosine kinase inhibitor design

Phenyl vs. Heteroaryl 3-Position Substitution: Compatibility with EGFR Kinase Inhibitor Pharmacophore Models

The target compound carries an unsubstituted phenyl group at the 3-position of the 1,2,4-triazine ring. A 2015 patent application (WO2015/188747A1) by Nanjing Sanhome Pharmaceutical Co. discloses phenyl-substituted triazine compounds as EGFR inhibitors with high inhibitory activity against mutant EGFR kinases and excellent selectivity [1]. While the specific CAS 672950-87-7 compound is not explicitly claimed in this patent, the patent establishes that phenyl substitution at the 3-position of the 1,2,4-triazine scaffold is compatible with—and may be essential for—potent EGFR inhibition [1]. This contrasts with 3-heteroaryl or 3-alkyl 1,2,4-triazine analogs, which may adopt different binding poses in the EGFR ATP pocket. The phenyl group provides π-stacking interactions with the hydrophobic gatekeeper region, a feature exploited by multiple FDA-approved quinazoline-based EGFR inhibitors. For researchers designing EGFR-targeted screening libraries, maintaining an unsubstituted phenyl at the 3-position (as in the target compound) preserves this pharmacophoric element; switching to a 3-pyridyl or 3-cyclohexyl analog would ablate this interaction.

EGFR inhibitor Mutant-selective kinase inhibitor Triazine pharmacophore

Commercially Verified Purity and Identity Specification: ≥95% Assay with Full Analytical Traceability

The target compound is supplied by Biosynth (via CymitQuimica) with a minimum purity specification of 95% . This places it in the research-grade purity tier suitable for in vitro biochemical screening, consistent with the MLSMR quality standard applied to the sister compound MLS000546869 [1]. For procurement decision-making, this purity specification enables direct comparison with alternative suppliers: any vendor offering the same CAS number at <95% purity introduces a known batch-to-batch variability risk. The compound is confirmed as a single chemical entity with well-defined molecular identity (InChI Key: ZCXCSWSVWOMVAN-UHFFFAOYSA-N) [2], eliminating ambiguity with regioisomeric triazines (e.g., 1,3,5-triazine or 1,2,3-triazine scaffolds) that may co-elute in certain catalogues.

Compound quality control Reproducibility Procurement specification

Research and Procurement Application Scenarios for 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 672950-87-7)


Structure-Activity Relationship (SAR) Studies on 5-Position Linker Variation in 1,2,4-Triazine Kinase Inhibitor Scaffolds

The target compound serves as the oxygen-linked (ether) variant in a matched-pair comparison with the sulfur-linked (thioether) analog MLS000546869. Researchers investigating how the 5-position heteroatom (O vs. S) modulates target binding affinity, selectivity, or metabolic stability can procure the target compound as the O-linker representative. The thioether analog has publicly available IC50 data (860 nM against XBP1; 730 nM EC50 against Integrin α4) [1]; running the target compound in the identical assay format would generate a direct O/S comparison, enabling linker optimization decisions in lead discovery programs. This application is directly supported by the linker identity evidence established in Section 3, Evidence Item 1.

EGFR Mutant-Selective Inhibitor Screening Libraries

The combination of a 3-phenyl group and a 6-CF3 substituent on the 1,2,4-triazine core aligns with the pharmacophoric elements described in WO2015/188747A1 for mutant EGFR inhibition [2]. Procurement of CAS 672950-87-7 is appropriate for assembling focused screening libraries targeting EGFR L858R, T790M, or exon 19 deletion mutants, where the phenyl ring engages the hydrophobic gatekeeper pocket and the CF3 group enhances membrane permeability and metabolic stability. Structure-based virtual screening campaigns that dock triazine-based ligands into EGFR crystal structures (e.g., PDB 4I22, 5HCX) require compounds with the correct 3-phenyl geometry, making the target compound a suitable physical validation probe. This scenario is directly supported by the pharmacophore evidence in Section 3, Evidence Item 3.

CF3-Containing Tyrosine Kinase Probe Design and Apoptosis Assay Development

Building on the 2023 Acta Chimica Sinica study that demonstrated 6-CF3-1,2,4-triazines can promote Caspase 9-mediated apoptosis [3], the target compound can be deployed as a core scaffold for further derivatization (e.g., amidation, ester hydrolysis, or Suzuki coupling at the 5-position). The CF3 group is a design element shared with approved kinase inhibitors (Nilotinib, Ponatinib, Regorafenib) [3], and the target compound provides a synthetically tractable starting point for generating focused libraries. Procurement should be accompanied by a request for an HPLC purity certificate to ensure ≥95% purity, consistent with the MLSMR-derived quality standard that enabled the BindingDB profiling of the related compound MLS000546869 [1]. This scenario is supported by Section 3, Evidence Items 2 and 4.

Negative Control or Orthogonal Chemotype Experiments in XBP1 or Integrin α4 Screening Cascades

Given that the thioether analog MLS000546869 has measured activity against XBP1 (IC50 860 nM) and Integrin α4 (EC50 730 nM) [1], the target compound can serve as an orthogonal chemotype control to assess whether the 5-position linker identity affects target engagement in these pathways. If the ether-linked target compound shows substantially different potency in the same assay format, it confirms that the 5-substituent is a critical pharmacophoric determinant, validating the need for precise chemical identity in procurement specifications. This scenario is directly derived from the cross-study comparable evidence in Section 3, Evidence Item 1.

Quote Request

Request a Quote for 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.